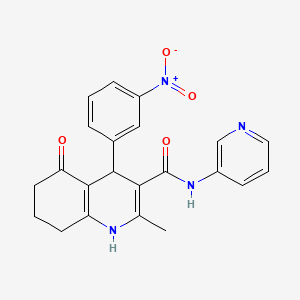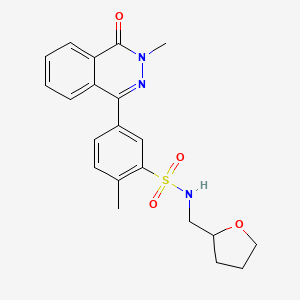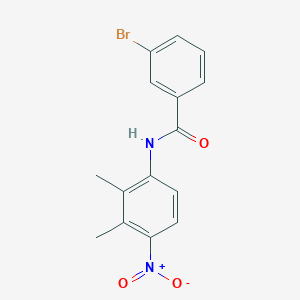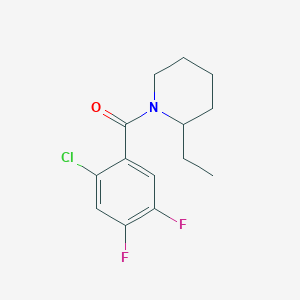
2-methyl-4-(3-nitrophenyl)-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
説明
2-methyl-4-(3-nitrophenyl)-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.14845513 g/mol and the complexity rating of the compound is 797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Design Principles in Chemistry
Quinoline derivatives are extensively studied for their ability to form helical structures, which are crucial in the design of foldamers, molecules that mimic biopolymers and have potential applications in nanotechnology and materials science. Research has shown that oligoamides of quinolinecarboxylic acid can adopt bent conformations stabilized by intramolecular hydrogen bonds, demonstrating the high potency of design principles in creating stable helical structures even in challenging conditions like high temperatures in deuterated DMSO (Jiang et al., 2003).
Molecular Interaction and Crystallography
Studies on quinoline derivatives also extend to understanding their polymorphic modifications, which are critical in pharmaceuticals for determining drug solubility and bioavailability. For instance, polymorphic studies of quinolinecarboxamide have shown different crystal packing and organizational levels, highlighting the importance of molecular interactions in defining the physical properties of compounds (Shishkina et al., 2018).
Reactivity and Chemical Transformations
The chemical reactivity of quinoline derivatives, such as their oxidation behavior, is a subject of significant interest. These compounds, especially those with secondary amino hydrogen at the nitrogen of the enaminone system, can undergo specific oxidation reactions to form nitroxide radicals. This reactivity is explored in the context of studying the chemical behavior of quinolones and their potential applications in developing new chemical entities with unique properties (Staško et al., 2014).
Pharmaceutical Applications
The exploration of quinoline derivatives in pharmaceutical sciences focuses on their potential as drug candidates. These compounds have been evaluated for various biological activities, including antimycobacterial properties, indicating their potential in addressing infectious diseases like tuberculosis. The synthesis and preliminary in vitro evaluation of new quinolinecarboxylic acid hydrazide derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting a pathway for the development of new antimycobacterial agents (Guillon et al., 2004).
特性
IUPAC Name |
2-methyl-4-(3-nitrophenyl)-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-19(22(28)25-15-6-4-10-23-12-15)20(14-5-2-7-16(11-14)26(29)30)21-17(24-13)8-3-9-18(21)27/h2,4-7,10-12,20,24H,3,8-9H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXYKLQWODAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B4056345.png)
![8-quinolinyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate](/img/structure/B4056348.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B4056360.png)

![4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4056384.png)
![benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4056386.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4056390.png)
![N-1-adamantyl-2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4056394.png)

![4-{4-[(4-methoxyphenyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4056406.png)
![2-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1,3-thiazole-4-carboxamide](/img/structure/B4056412.png)

![5-[4-(benzylamino)-1-phthalazinyl]-2-methyl-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B4056424.png)
